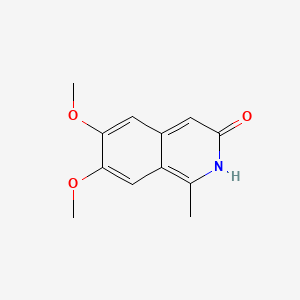

6,7-Dimethoxy-1-methyl-2H-isoquinolin-3-one

Übersicht

Beschreibung

6,7-Dimethoxy-1-methyl-2H-isoquinolin-3-one is a chemical compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of methoxy groups at the 6 and 7 positions, along with a methyl group at the 1 position, contributes to the unique properties of this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-methyl-2H-isoquinolin-3-one can be achieved through various methods. One common approach involves the use of the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired isoquinolinone through cyclization .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of efficient catalysts and solvents, along with controlled temperature and pressure conditions, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Oxidation Reactions

The isoquinolinone scaffold undergoes oxidation under controlled conditions. In one study, oxidation of analogous 6,7-dimethoxy-substituted isoquinolines using potassium permanganate in acidic media yielded quinoline derivatives via cleavage of the heterocyclic ring[^5^]. For 6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one, oxidation likely targets the methyl group or methoxy substituents, though specific data for this compound remains limited in public literature[^3^][^10^].

Reduction Reactions

Reduction of the ketone moiety in this compound has been explored using sodium borohydride (NaBH₄). For example:

-

NaBH₄ in methanol selectively reduces the carbonyl group to a secondary alcohol, forming 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-3-ol[^7^][^10^].

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ reduction | MeOH, 273–323 K, 3 h | 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-3-ol | 65–74% |

Substitution Reactions

Electrophilic substitution occurs at the aromatic ring, particularly at positions activated by methoxy groups. Key examples include:

-

Chlorination using POCl₃ under reflux conditions introduces chlorine at the 1-position, forming 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride[^4^][^10^].

-

Alkylation with methyl iodide in the presence of a base modifies the methyl group on the nitrogen atom[^9^].

Catalytic Reactions

Racemization studies using iridium catalysts demonstrated dynamic kinetic resolution of enantiomers. For example:

-

Iridium-catalyzed racemization of 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives in dichloromethane at 40°C achieved pseudo-first-order kinetics with [^7^].

| Catalyst | Solvent | Temperature | Reference | |

|---|---|---|---|---|

| Iridium dimer | CH₂Cl₂ | 40°C | 0.931 ± 0.056 |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential

6,7-Dimethoxy-1-methyl-2H-isoquinolin-3-one has been investigated for its potential therapeutic applications. It serves as an intermediate in the synthesis of compounds with biological activity, including those targeting neurodegenerative diseases like Huntington's disease. Specifically, it is associated with the synthesis of tetrabenazine, a drug approved for treating chorea associated with Huntington's disease .

Antibacterial Activity

Research has indicated that derivatives of isoquinoline compounds exhibit antibacterial properties. Studies have shown that this compound can bind to bacterial proteins such as FtsZ in Staphylococcus aureus, indicating a potential mechanism for its antibacterial effects . This binding leads to changes in fluorescence, suggesting that the compound may inhibit bacterial cell division.

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound is utilized as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to the development of new materials and pharmaceuticals .

Synthesis Methods

The synthesis of this compound has been achieved through several methods. A notable approach involves the use of chiral ligands and specific reaction conditions to enhance yields and selectivity. For instance, the Petasis reaction combined with Pomeranz–Fritsch–Bobbitt cyclization has been employed to synthesize related compounds with high enantioselectivity .

Case Study: Tetrabenazine Synthesis

A patent details a one-pot method for synthesizing 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, which is a precursor to tetrabenazine. This method boasts high purity (over 99%) and yield (over 75%), making it an efficient route for pharmaceutical production . The process is characterized by its simplicity and cost-effectiveness due to reduced waste and lower material costs.

Research Study: Antibacterial Mechanism

A study focused on the interaction between isoquinoline derivatives and bacterial proteins demonstrated that this compound effectively binds to FtsZ protein in Staphylococcus aureus. This interaction was quantified using fluorescence spectroscopy, revealing promising antibacterial properties that warrant further investigation for therapeutic applications .

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate for tetrabenazine; potential treatments for neurodegenerative diseases |

| Antibacterial Agents | Binding to bacterial proteins like FtsZ; potential for developing new antibiotics |

| Organic Synthesis | Building block for complex heterocycles; used in various synthetic methodologies |

Wirkmechanismus

The mechanism of action of 6,7-Dimethoxy-1-methyl-2H-isoquinolin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of catechol-O-methyltransferase, an enzyme involved in the metabolism of neurotransmitters .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Known for its use in the treatment of Parkinson’s disease.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Studied for its anti-HIV activity

Uniqueness

6,7-Dimethoxy-1-methyl-2H-isoquinolin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Biologische Aktivität

6,7-Dimethoxy-1-methyl-2H-isoquinolin-3-one is a compound belonging to the isoquinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C11H13N O3. The compound features a methoxy group at positions 6 and 7 and a methyl group at position 1, which contribute to its unique chemical properties and biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In various studies, it has been shown to inhibit the growth of cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, one study reported an IC50 value of approximately 4.98–14.65 μM against HepG2 cells, indicating moderate cytotoxicity .

The mechanism through which this compound exerts its anticancer effects involves modulation of key cellular pathways. It has been suggested that this compound may induce apoptosis in cancer cells by activating caspase pathways and arresting the cell cycle at the G2/M phase .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus .

Study on Anticancer Activity

In a recent study focused on the synthesis and biological evaluation of isoquinoline derivatives, this compound was included as a lead compound. The study highlighted its potential in inducing apoptosis in MDA-MB-231 cells through morphological changes and enhanced caspase activity at concentrations as low as 1 μM .

Study on Antimicrobial Activity

Another investigation evaluated the antibacterial efficacy of various isoquinoline derivatives, including this compound. The results indicated that this compound exhibited notable inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) that supports its potential use in treating bacterial infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds in the isoquinoline family:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Notable Features |

|---|---|---|---|

| This compound | Moderate (IC50: 4.98–14.65 μM) | Yes | Induces apoptosis; affects cell cycle |

| 7-Methoxyisoquinoline | Low | Yes | Less potent than the target compound |

| 6-Methoxyisoquinoline | Moderate | Yes | Similar structure but lower potency |

Eigenschaften

IUPAC Name |

6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-7-9-6-11(16-3)10(15-2)4-8(9)5-12(14)13-7/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXMVLDOJZNMDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=CC2=CC(=O)N1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167933 | |

| Record name | 6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16535-98-1 | |

| Record name | Bemarinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016535981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.